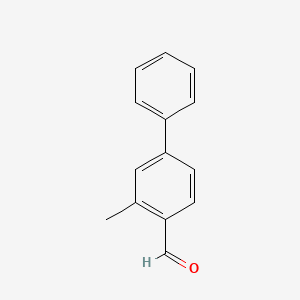![molecular formula C22H32N6O3S B6328987 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1415719-14-0](/img/structure/B6328987.png)
5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine
描述
5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound known for its role as an impurity in the synthesis of sildenafil, a well-known pharmaceutical used to treat erectile dysfunction . This compound is also referred to as Isobutyl sildenafil .
作用机制
Target of Action
The primary target of this compound is the cGMP-specific 3’,5’-cyclic phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, the compound prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .
Mode of Action
The compound binds to the active site of PDE5, inhibiting the enzyme’s ability to break down cGMP . This results in an increase in cGMP levels, which in turn leads to muscle relaxation and vasodilation. The compound’s sulfonyl group is thought to be crucial for its interaction with PDE5 .
Biochemical Pathways
The compound affects the cGMP-PDE5 pathway . Under normal conditions, cGMP is broken down by PDE5. When the compound inhibits PDE5, cGMP levels increase. High levels of cGMP lead to muscle relaxation and vasodilation, which can have various downstream effects depending on the tissue in which PDE5 is inhibited .
Result of Action
The molecular and cellular effects of the compound’s action depend on the tissue in which PDE5 is inhibited. In smooth muscle cells, increased cGMP levels lead to muscle relaxation and vasodilation. This can result in increased blood flow in certain areas of the body .
生化分析
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical processes .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate vary with different dosages in animal models .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine involves multiple steps, starting from basic organic compounds.
Industrial Production Methods
Industrial production methods for this compound are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
化学反应分析
Types of Reactions
5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethoxy group or the piperazinyl moiety.
Reduction: This reaction can affect the sulfonyl group.
Substitution: This reaction can occur at the phenyl ring or the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
科学研究应用
Chemistry
In chemistry, this compound is used as a reference standard for the analysis of sildenafil and its impurities. It helps in the development of analytical methods to ensure the quality and purity of pharmaceutical products .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways, particularly those involving cyclic guanosine monophosphate (cGMP) and phosphodiesterase enzymes .
Medicine
In medicine, this compound is primarily of interest as an impurity in sildenafil production. Understanding its properties and behavior helps in improving the safety and efficacy of sildenafil-based medications .
Industry
In the pharmaceutical industry, this compound is used in quality control processes to ensure that sildenafil products meet regulatory standards. It is also used in the development of new formulations and drug delivery systems .
相似化合物的比较
Similar Compounds
Sildenafil: The parent compound used to treat erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar structure and mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.
Uniqueness
5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific structural modifications, which distinguish it from other PDE5 inhibitors. These modifications can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound for research and quality control .
属性
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3S/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFBMBCUGJYAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106391 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-14-0 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



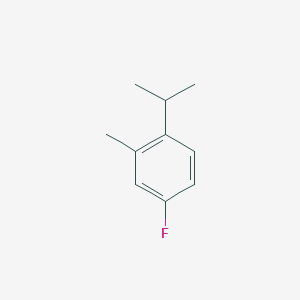

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
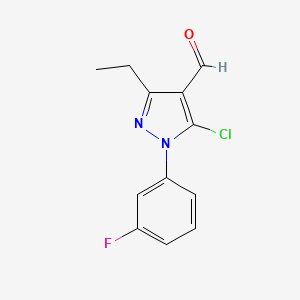

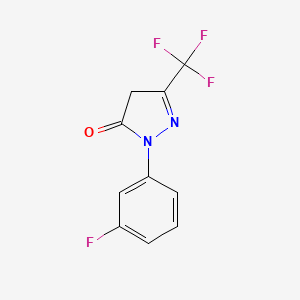

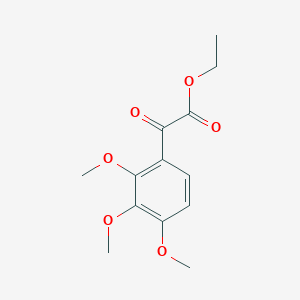
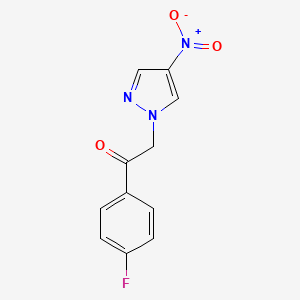


![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
